molecular formula C15H11N3O B391691 (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one CAS No. 328012-09-5

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B391691
CAS No.: 328012-09-5
M. Wt: 249.27g/mol
InChI Key: OYYVHLPZRRNXJQ-ZHACJKMWSA-N
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Description

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a benzotriazole ring attached to a phenylprop-2-en-1-one moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one typically involves the condensation of benzotriazole with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The benzotriazole moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole alcohols or amines.

Scientific Research Applications

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A simpler benzotriazole derivative with similar chemical properties.

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV stabilizer.

    5-Chloro-1H-benzotriazole: A chlorinated benzotriazole with enhanced reactivity.

Uniqueness

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzotriazole ring with a phenylprop-2-en-1-one moiety sets it apart from other benzotriazole derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVHLPZRRNXJQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26112-94-7
Record name 1-(3-Phenyl-2-propenoyl)-1H-benzotriazole
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